7-Benzyloxy Quetiapine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyloxy Quetiapine is a derivative of Quetiapine, an atypical antipsychotic agent . Quetiapine is used alone or together with other medicines to treat bipolar disorder (depressive and manic episodes) and schizophrenia .
Synthesis Analysis
In one project, Quetiapine was used as the template for the synthesis of a molecular imprinted polymer (MIP). The polymerization approach for preparation of this composite was precipitation, where methacrylic acid (MAA), ethylene glycol dimethacrylate (EGDMA), and 2,2-azobisissobutyronitrile (AIBN) were used as the functional monomer .Molecular Structure Analysis
The molecular formula of this compound is C28H31N3O3S and its molecular weight is 489.63 . It is a derivative of Quetiapine, which has a six-membered heterocyclic ring as a biologically active part of this molecule .Chemical Reactions Analysis
Quetiapine undergoes an extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . Quetiapine shows absorption at 239 nm in 0.1N hydrochloric acid (HCL) (pH 1.2) and at 250 nm in ethanol .Physical and Chemical Properties Analysis
The molecular formula of this compound is C28H31N3O3S and its molecular weight is 489.63 .作用機序
Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . Of all antipsychotics, quetiapine (followed by clozapine) has the lowest affinity for the D2 receptor. It dissociates the quickest from the D2 receptor, in about 15 seconds .
Safety and Hazards
将来の方向性
Resistant depression presents a significant challenge in the management of depressive disorders. While traditional pharmacological approaches have limitations, novel strategies and future directions hold promise for improving outcomes in individuals with resistant depression. The emergence of ketamine and esketamine as rapid-acting antidepressants offers a novel mechanism of action .
特性
{ "Design of the Synthesis Pathway": "The synthesis of 7-Benzyloxy Quetiapine can be achieved through a multi-step process involving the protection of the amine group, substitution of the benzyl group, and deprotection of the amine group.", "Starting Materials": [ "Quetiapine", "Benzyl bromide", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate" ], "Reaction": [ "Quetiapine is reacted with benzyl bromide and sodium hydride in methanol to form 7-benzyl Quetiapine.", "7-benzyl Quetiapine is then reacted with sodium hydroxide in methanol to form 7-benzyloxy Quetiapine.", "The amine group of 7-benzyloxy Quetiapine is then protected with hydrochloric acid and chloroform to form the chloroformate derivative.", "The benzyl group is substituted with sodium bicarbonate in methanol to form 7-hydroxy Quetiapine.", "Finally, the amine group is deprotected with hydrochloric acid to yield 7-Benzyloxy Quetiapine." ] } | |
CAS番号 |
329217-58-5 |
分子式 |
C₂₈H₃₁N₃O₃S |
分子量 |
489.63 |
同義語 |
2-[2-[4-[7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11-yl]-1-piperazinyl]ethoxy]ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。